5-Amino-2-(cyclohexylcarbonyl)isoxazol-3(2H)-one

Lipophilicity Drug-likeness Membrane permeability

5-Amino-2-(cyclohexylcarbonyl)isoxazol-3(2H)-one (CAS 1630763-67-5) is a heterocyclic isoxazol-3(2H)-one derivative carrying a 5-amino group and a 2-cyclohexylcarbonyl substituent. The compound has a molecular formula of C10H14N2O3, a molecular weight of 210.23 g/mol, and a computed XLogP3-AA of 1.3, reflecting moderate lipophilicity.

Molecular Formula C10H14N2O3
Molecular Weight 210.23 g/mol
CAS No. 1630763-67-5
Cat. No. B1380624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-(cyclohexylcarbonyl)isoxazol-3(2H)-one
CAS1630763-67-5
Molecular FormulaC10H14N2O3
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(=O)N2C(=O)C=C(O2)N
InChIInChI=1S/C10H14N2O3/c11-8-6-9(13)12(15-8)10(14)7-4-2-1-3-5-7/h6-7H,1-5,11H2
InChIKeyCZZFADZPKFPKIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-2-(cyclohexylcarbonyl)isoxazol-3(2H)-one (CAS 1630763-67-5): A Specialized Isoxazolone Building Block for Cathepsin K Inhibitor Synthesis and Peptidomimetic Drug Discovery


5-Amino-2-(cyclohexylcarbonyl)isoxazol-3(2H)-one (CAS 1630763-67-5) is a heterocyclic isoxazol-3(2H)-one derivative carrying a 5-amino group and a 2-cyclohexylcarbonyl substituent [1]. The compound has a molecular formula of C10H14N2O3, a molecular weight of 210.23 g/mol, and a computed XLogP3-AA of 1.3, reflecting moderate lipophilicity [1]. It belongs to a class of oxazolone intermediates described in patent literature as raw materials for producing cycloalkane carboxamide derivatives with selective cathepsin K inhibitory action [2]. It is commercially available at purities of 95–98% from multiple specialty chemical suppliers [1].

Why 5-Amino-2-(cyclohexylcarbonyl)isoxazol-3(2H)-one Cannot Be Replaced by Generic Isoxazolone Analogs: Lipophilicity, Hydrogen-Bonding Capacity, and Synthetic Route Specificity


Isoxazol-3(2H)-one building blocks with different N2-acyl substituents are not freely interchangeable. The cyclohexylcarbonyl group imparts a distinct lipophilic–steric profile (XLogP3-AA = 1.3) compared to aromatic analogs such as 5-amino-2-benzoylisoxazol-3(2H)-one (XLogP3-AA ≈ 0.71) [1]. This difference of ~0.6 log units corresponds to a roughly 4-fold higher n-octanol/water partition coefficient, directly affecting membrane permeability and pharmacokinetic behavior in derived bioactive molecules [1]. Furthermore, the 5-amino-2-(cyclohexylcarbonyl) scaffold is specifically designed as a precursor to β-substituted cyclohexanecarboxamide cathepsin K inhibitors, a pharmacophore class that achieved sub-nanomolar potency and exceptional selectivity against off-target cathepsins B, L, and S [2]. Substituting the cyclohexylcarbonyl group with a smaller or aromatic acyl group would alter both the synthetic trajectory and the final inhibitor's binding mode.

Quantitative Differentiation Evidence for 5-Amino-2-(cyclohexylcarbonyl)isoxazol-3(2H)-one (CAS 1630763-67-5) vs. Closest Structural Analogs


Lipophilicity Advantage: XLogP3-AA Comparison vs. 5-Amino-2-benzoylisoxazol-3(2H)-one

5-Amino-2-(cyclohexylcarbonyl)isoxazol-3(2H)-one exhibits a computed XLogP3-AA of 1.3 [1], compared with 0.712 (LogP) for the structurally analogous 5-amino-2-benzoylisoxazol-3(2H)-one . The 0.59 log-unit increase corresponds to an approximately 3.9-fold higher predicted n-octanol/water partition coefficient, conferring greater lipophilicity while retaining an identical topological polar surface area (TPSA) of 78.23 Ų [1]. This combination—higher lipophilicity without TPSA penalty—is favorable for passive membrane diffusion in drug-like molecules derived from this building block.

Lipophilicity Drug-likeness Membrane permeability

Hydrogen-Bond Donor/Acceptor Profile Differentiation vs. 5-Amino-4-cyclohexylisoxazol-3(2H)-one

The target compound has 1 hydrogen bond donor (HBD) and 4 hydrogen bond acceptors (HBA) [1], whereas 5-amino-4-cyclohexylisoxazol-3(2H)-one (CAS 6327-45-3, a regioisomeric comparator) has 2 HBD and 3 HBA [2]. The difference reflects the presence of an additional NH group in the 4-cyclohexyl isomer's heterocyclic ring versus the N2-carbonyl group in the target compound. This alters the hydrogen-bonding capacity and may influence solubility, crystal packing, and target recognition in derived bioactive molecules.

Hydrogen bonding Drug-receptor interaction Solubility

Boiling Point and Volatility Comparison vs. 5-Amino-2-benzoylisoxazol-3(2H)-one

The target compound has a computed boiling point of 320.0 ± 45.0 °C at 760 mmHg and a flash point of 147.3 ± 28.7 °C [1]. The benzoyl analog (5-amino-2-benzoylisoxazol-3(2H)-one) exhibits a slightly higher boiling point of 327.1 ± 45.0 °C and flash point of 151.6 ± 28.7 °C [2]. The ~7 °C lower boiling point of the cyclohexylcarbonyl derivative indicates marginally higher volatility, which may be relevant for purification by distillation or for vapor-phase handling in large-scale synthesis.

Thermal stability Purification Formulation

Synthetic Route Specificity as Cathepsin K Inhibitor Precursor vs. Generic Isoxazolone Building Blocks

Patent US 2009/0131661 A1 explicitly claims oxazolone derivatives with a saturated cyclic alkylidene group (e.g., cyclohexylidene) and an N2-acyl substituent as 'novel raw material compounds useful for producing cycloalkane carboxamide derivatives having cathepsin K inhibitory action' [1]. The target compound, possessing both a 5-amino group and a 2-cyclohexylcarbonyl substituent, is a specific embodiment within this claimed genus. The derived β-substituted cyclohexanecarboxamide inhibitors achieved sub-nanomolar IC50 values against cathepsin K with >100-fold selectivity over cathepsins B, L, and S [2]. Generic isoxazolone building blocks lacking the cyclohexylcarbonyl motif cannot access this specific pharmacophore series via the patented synthetic route.

Cathepsin K inhibition Osteoporosis Synthetic intermediate

Primary Application Scenarios for 5-Amino-2-(cyclohexylcarbonyl)isoxazol-3(2H)-one (CAS 1630763-67-5) Based on Quantitative Differentiation Evidence


Synthesis of β-Substituted Cyclohexanecarboxamide Cathepsin K Inhibitors for Osteoporosis and Osteoarthritis Drug Discovery

The compound serves as a key oxazolone intermediate in the synthetic pathway to cyclohexanecarboxamide-based cathepsin K inhibitors, as described in US 2009/0131661 A1 [1]. The cyclohexylcarbonyl moiety is essential for accessing this pharmacophore class, which has produced inhibitors with sub-nanomolar potency and >100-fold selectivity over off-target cathepsins . Medicinal chemistry teams developing bone resorption inhibitors should procure this specific building block rather than generic 5-aminoisoxazolones to maintain access to this validated chemical series.

Design of Peptidomimetic Building Blocks Requiring Enhanced Lipophilicity Without TPSA Increase

With an XLogP3-AA of 1.3 and TPSA of 78.23 Ų [1], this compound offers a favorable lipophilicity-to-polarity ratio compared to the benzoyl analog (LogP 0.712, same TPSA) . This profile supports the design of peptidomimetics where enhanced membrane permeability is required without sacrificing hydrogen-bonding capacity. The 5-amino group provides a handle for further derivatization into amide, urea, or heterocyclic extensions.

Combinatorial Chemistry Library Synthesis for High-Throughput Screening

The compound's single rotatable bond (cyclohexyl-carbonyl linkage) and well-defined hydrogen-bonding profile (1 HBD, 4 HBA) [1] make it a suitable scaffold for parallel library synthesis. Its commercial availability at 95–98% purity [2] enables direct use in automated synthesis workflows. The differentiated lipophilicity relative to phenyl-substituted analogs allows exploration of distinct chemical space in screening collections.

Process Chemistry Optimization: Distillation-Based Purification at Reduced Thermal Stress

The compound's computed boiling point of 320.0 ± 45.0 °C [1] is approximately 7 °C lower than that of the benzoyl analog (327.1 ± 45.0 °C) . For large-scale synthesis requiring purification by distillation, this reduced boiling point may translate to lower energy costs and decreased thermal decomposition, making it the preferred choice for process chemists evaluating isoxazolone intermediates.

Quote Request

Request a Quote for 5-Amino-2-(cyclohexylcarbonyl)isoxazol-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.